Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-
Overview
Description
Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-: is a unique chemical compound characterized by its bicyclic structure, which includes a trifluoromethyl group and an iodine atom. This compound is notable for its stability and reactivity, making it a valuable component in various chemical reactions and applications.
Mechanism of Action
Mode of Action
It’s known that the compound can participate in reactions that involve the generation of radicals . For instance, the azido radical generated from the interaction of certain reagents can selectively add to [1.1.1]propellane to form a carbon-centered radical intermediate . This intermediate can then react with a heterocycle to produce an azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- typically involves the reaction of trifluoromethyl iodide with [1.1.1]propellane. The reaction is carried out in diethyl ether at low temperatures, around -78°C, and allowed to warm to room temperature over several days. The product is then isolated by precipitation and purification .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of specialized equipment to maintain low temperatures and control reaction conditions is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydrogencarbonate in diethyl ether are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted bicyclo[1.1.1]pentane derivatives.
Oxidation Products: Oxidized forms of the compound, potentially with altered functional groups.
Reduction Products: Reduced forms, often with hydrogen atoms replacing the iodine or trifluoromethyl groups.
Scientific Research Applications
Chemistry: Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with enhanced stability and reactivity .
Biology and Medicine: In medicinal chemistry, this compound serves as a bioisostere for phenyl rings, improving the pharmacokinetic properties of drug candidates. It enhances metabolic stability and water solubility, making it a valuable component in drug design .
Industry: The compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the development of new polymers and catalysts .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the iodine and trifluoromethyl groups.
1-Iodo-3-methylbicyclo[1.1.1]pentane: A similar compound with a methyl group instead of a trifluoromethyl group.
1-Bromo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: A compound with a bromine atom instead of iodine.
Uniqueness: Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- is unique due to the presence of both the trifluoromethyl group and the iodine atom. This combination imparts distinct reactivity and stability, making it more versatile in various chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3I/c7-6(8,9)4-1-5(10,2-4)3-4/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDKTQZFLROHKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433862 | |
Record name | Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119934-12-2 | |
Record name | Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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